2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane
Overview
Description
2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane is an organic compound characterized by its unique structure, which includes two methoxymethyl groups and two propoxy groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane typically involves the reaction of pentaerythritol with appropriate alkylating agents. One common method is the Williamson ether synthesis, where pentaerythritol reacts with sodium hydride and methyl iodide in tetrahydrofuran to form the desired product . The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF)
Catalyst: Sodium hydride
Alkylating Agent: Methyl iodide
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The methoxymethyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers or alcohols.
Scientific Research Applications
2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and resins with specific properties.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane involves its ability to undergo various chemical transformations. The methoxymethyl and propoxy groups can participate in reactions that modify the compound’s structure, allowing it to interact with different molecular targets. These interactions can influence pathways involved in organic synthesis and materials science applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethoxy-2,2-bis(methoxymethyl)propane
- 1-Methoxy-2,2-bis(methoxymethyl)butane
- 2,2-Bis(hydroxymethyl)propionic acid
Uniqueness
2,2-Bis(methoxymethyl)-1,3-dipropoxy-propane is unique due to its specific combination of methoxymethyl and propoxy groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-5-7-16-11-13(9-14-3,10-15-4)12-17-8-6-2/h5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSNWDBDZLKPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(COC)(COC)COCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699897 | |
Record name | 1-Methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92154-17-1 | |
Record name | 1-Methoxy-2-(methoxymethyl)-3-propoxy-2-(propoxymethyl)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00699897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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